molecular formula C34H38N2O3 B409677 11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 337503-36-3

11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B409677
CAS No.: 337503-36-3
M. Wt: 522.7g/mol
InChI Key: OGFOSWQPSAXSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound is characterized by its unique structure, which includes a hexanoyl group, a dimethyl group, and a phenylmethoxyphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzodiazepine core.

    Introduction of the Hexanoyl Group: The hexanoyl group is introduced through acylation reactions, often using hexanoyl chloride in the presence of a base such as pyridine.

    Addition of the Phenylmethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.

    Purification Techniques: Utilizing advanced purification methods such as column chromatography and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines.

Scientific Research Applications

11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and insomnia.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxyphenyl group, in particular, contributes to its unique binding affinity and selectivity towards the GABA receptor, differentiating it from other benzodiazepine derivatives.

Properties

CAS No.

337503-36-3

Molecular Formula

C34H38N2O3

Molecular Weight

522.7g/mol

IUPAC Name

5-hexanoyl-9,9-dimethyl-6-(2-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H38N2O3/c1-4-5-7-20-31(38)36-28-18-12-11-17-26(28)35-27-21-34(2,3)22-29(37)32(27)33(36)25-16-10-13-19-30(25)39-23-24-14-8-6-9-15-24/h6,8-19,33,35H,4-5,7,20-23H2,1-3H3

InChI Key

OGFOSWQPSAXSLQ-UHFFFAOYSA-N

SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCC5=CC=CC=C5

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.